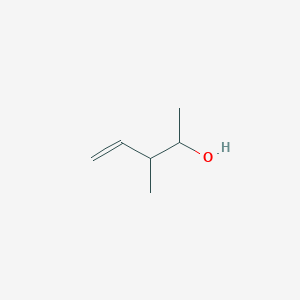

3-Methyl-4-penten-2-ol

Descripción general

Descripción

3-Methyl-4-penten-2-ol is an organic compound with the molecular formula C₆H₁₂O. It is a colorless liquid at room temperature and has a refreshing fruit-like odor. This compound is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom in its structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methyl-4-penten-2-ol can be synthesized through several methods:

Addition of Methylmagnesium Iodide to Crotonaldehyde: This method involves the reaction of methylmagnesium iodide with crotonaldehyde, followed by hydrolysis to yield this compound.

Partial Dehydration of Pentanediol: This method involves the partial dehydration of pentanediol under controlled conditions.

Hydrolysis of 2-Chloropentene-3: This method involves the hydrolysis of 2-chloropentene-3 to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Análisis De Reacciones Químicas

3-Methyl-4-penten-2-ol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Aldehydes, ketones.

Reduction: Alkanes.

Substitution: Alkyl halides.

Aplicaciones Científicas De Investigación

3-Methyl-4-penten-2-ol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-penten-2-ol involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

3-Methyl-4-penten-2-ol can be compared with other similar compounds such as:

4-Penten-2-ol: Similar structure but lacks the methyl group at the third carbon.

3-Methyl-2-penten-4-yn-1-ol: Contains an additional triple bond in the structure.

3-Methyl-4-pentyn-2-ol: Contains a triple bond instead of a double bond in the structure.

Uniqueness:

Actividad Biológica

3-Methyl-4-penten-2-ol, also known as 2-penten-1-ol, is an organic compound with the molecular formula . This compound has garnered attention in various fields, including flavoring, fragrance, and potential therapeutic applications. This article explores its biological activity, including its toxicological profile, mutagenicity, and potential uses in pharmaceuticals.

- Molecular Formula :

- Molecular Weight : 100.16 g/mol

- CAS Number : 544701

- Appearance : Colorless to light yellow liquid

Toxicological Profile

The toxicological assessment of this compound has been evaluated through several studies focusing on its mutagenic potential and repeated dose toxicity. The following table summarizes key findings from relevant studies:

Mutagenicity and Genotoxicity

Research indicates that this compound does not exhibit mutagenic properties under standard testing conditions. The Ames test and chromosomal aberration studies demonstrated no significant genotoxic effects, suggesting that it is safe for use in consumer products within established limits .

Case Studies and Research Findings

-

Flavoring Agent Application :

- This compound is utilized in the food industry as a flavoring agent due to its pleasant odor profile. Its safety has been assessed by regulatory bodies, confirming its acceptable daily intake levels for human consumption.

- Pharmaceutical Potential :

- Environmental Impact :

Propiedades

IUPAC Name |

3-methylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIPQIFWUIDWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870889 | |

| Record name | 3-Methylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-59-1 | |

| Record name | 3-Methyl-4-penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.